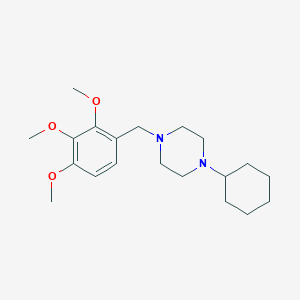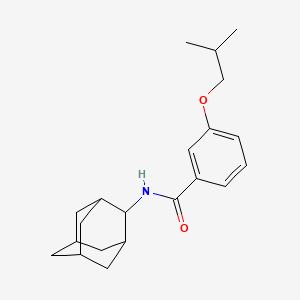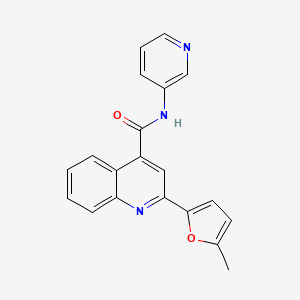
(4-ethoxybenzyl)(3-fluorophenyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-ethoxybenzyl)(3-fluorophenyl)amine, commonly known as EFPA, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in the field of medicinal chemistry. EFPA is a member of the phenylalkylamine class of compounds, which are known to exhibit a range of biological activities. In
作用机制
The mechanism of action of EFPA is not fully understood, but it is believed to involve the inhibition of various cellular pathways involved in tumor growth and inflammation. EFPA has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of prostaglandins, which are known to play a role in inflammation and pain. Additionally, EFPA has been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
EFPA has been shown to exhibit a range of biochemical and physiological effects. In addition to its antitumor and anti-inflammatory activities, EFPA has been found to exhibit antioxidant properties, which may help to protect cells from oxidative stress. EFPA has also been shown to modulate the activity of various neurotransmitters, including dopamine and serotonin, which may contribute to its analgesic effects.
实验室实验的优点和局限性
EFPA has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent biological activities at low concentrations. However, EFPA has some limitations as well. It is not very water-soluble, which may limit its use in certain experiments. Additionally, more research is needed to fully understand the mechanism of action of EFPA and its potential side effects.
未来方向
There are several future directions for research on EFPA. One area of interest is the development of EFPA-based drugs for the treatment of cancer and inflammation. Additionally, more research is needed to fully understand the mechanism of action of EFPA and to identify potential side effects. Finally, the synthesis of EFPA derivatives with improved solubility and biological activity may lead to the development of even more potent drugs.
合成方法
The synthesis of EFPA involves the reaction of 4-ethoxybenzylamine with 3-fluorobenzaldehyde in the presence of a catalyst. The reaction proceeds via a condensation reaction, forming EFPA as the final product. The synthesis of EFPA has been optimized by various research groups, resulting in high yields and purity of the compound.
科学研究应用
EFPA has been identified as a potential candidate for the development of new drugs due to its unique chemical structure and biological activities. EFPA has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, EFPA has been found to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of pain and inflammation.
属性
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-3-fluoroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO/c1-2-18-15-8-6-12(7-9-15)11-17-14-5-3-4-13(16)10-14/h3-10,17H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VODMUHWFRSWSET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-fluoro-5-(4-morpholinylsulfonyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B5752949.png)
![N-[2-(dimethylamino)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5752957.png)


![2-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid](/img/structure/B5752981.png)
![N-(3-methoxyphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5752990.png)
![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5752991.png)

![N-[2-(hydroxymethyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5753000.png)

![N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5753010.png)
![2-methyl-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}propanamide](/img/structure/B5753016.png)
